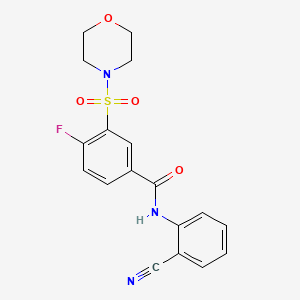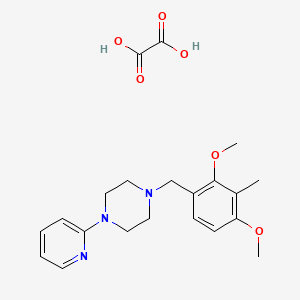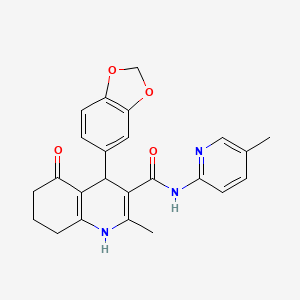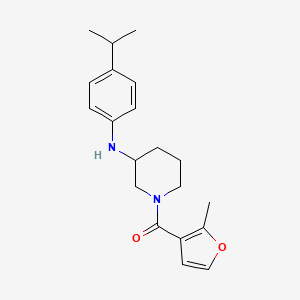
N-(2-cyanophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, commonly known as CFMS, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.
Mecanismo De Acción
CFMS acts as a selective inhibitor of several enzymes, including c-Met, Axl, and Mer. These enzymes are involved in various cellular processes, such as cell proliferation, migration, and survival. By inhibiting their activity, CFMS can disrupt these processes and lead to the suppression of disease progression.
Biochemical and Physiological Effects:
CFMS has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. Additionally, CFMS can induce apoptosis, or programmed cell death, in cancer cells, leading to the suppression of tumor growth. CFMS has also been shown to modulate the immune system by inhibiting the activity of immune cells, leading to the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMS has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research. However, CFMS can be challenging to synthesize, and its effects can vary depending on the cell type and disease model used. Additionally, CFMS may have off-target effects, leading to unintended consequences.
Direcciones Futuras
CFMS has significant potential for future drug development, with several directions for further research. These include the optimization of its synthesis method, the identification of new targets for inhibition, and the development of more potent and selective inhibitors. Additionally, CFMS could be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance. Further research is needed to fully understand the potential of CFMS in disease treatment.
Conclusion:
In conclusion, CFMS is a promising small molecule inhibitor with significant potential for future drug development. Its mechanism of action and biochemical and physiological effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its potential and optimize its use in disease treatment.
Métodos De Síntesis
CFMS can be synthesized through a multi-step process involving the reaction of 2-cyanophenylboronic acid with 4-fluoro-3-nitrobenzoic acid, followed by reduction and sulfonation. This method has been optimized to produce high yields of CFMS with excellent purity, making it a reliable method for large-scale production.
Aplicaciones Científicas De Investigación
CFMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that CFMS can inhibit the activity of several enzymes, including kinases and proteases, which play critical roles in disease progression. This inhibition can lead to the suppression of tumor growth, the reduction of inflammation, and the modulation of the immune system.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c19-15-6-5-13(18(23)21-16-4-2-1-3-14(16)12-20)11-17(15)27(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOWFEDDXSPQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)

![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![2-(5-bromo-1H-indol-3-yl)-6,9-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5030923.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)


![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)

![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)